Hidrocloruro de alvespimycina

Descripción general

Descripción

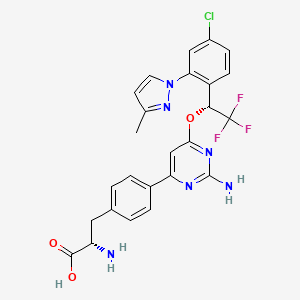

Hidrocloruro de alvespimycin: es un derivado de la geldanamicina y un inhibidor de la proteína de choque térmico 90 (HSP90). Se ha investigado su potencial como agente antineoplásico, particularmente en el tratamiento de tumores sólidos y leucemia mieloide aguda . El hidrocloruro de alvespimycin exhibe varias propiedades farmacológicamente deseables, como una menor responsabilidad metabólica, menor unión a proteínas plasmáticas, mayor solubilidad en agua, mayor biodisponibilidad oral, menor hepatotoxicidad y mayor actividad antitumoral en comparación con su predecesor, tanespimycin .

Aplicaciones Científicas De Investigación

Química: : En química, el hidrocloruro de alvespimycin se utiliza como un compuesto de herramienta para estudiar la inhibición de HSP90 y sus efectos sobre el plegamiento y la estabilidad de las proteínas .

Biología: : En la investigación biológica, el hidrocloruro de alvespimycin se emplea para investigar el papel de HSP90 en los procesos celulares y su potencial como diana terapéutica para diversas enfermedades .

Medicina: : El hidrocloruro de alvespimycin se ha estudiado ampliamente por su actividad antitumoral. Ha mostrado promesa en ensayos preclínicos y clínicos para el tratamiento de tumores sólidos, leucemia mieloide aguda y otros cánceres .

Industria: : En la industria farmacéutica, el hidrocloruro de alvespimycin se utiliza en el desarrollo de fármacos y la investigación para explorar nuevos enfoques terapéuticos para el tratamiento del cáncer .

Mecanismo De Acción

El hidrocloruro de alvespimycin ejerce sus efectos inhibiendo HSP90, una chaperona molecular involucrada en el correcto plegamiento y función de muchas proteínas de señalización celular . Al unirse a HSP90, el hidrocloruro de alvespimycin interrumpe su actividad de chaperona, lo que lleva a la degradación de proteínas clientes, incluidas las quinasas oncogénicas como BRAF . Esto da como resultado el agotamiento de proteínas con actividad oncogénica y la posible inducción de HSP70 (HSP72), lo que mejora aún más sus efectos antitumorales .

Análisis Bioquímico

Biochemical Properties

Alvespimycin hydrochloride plays a significant role in biochemical reactions. It inhibits HSP90, a chaperone protein that aids in the assembly, maturation, and folding of proteins . This inhibition targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . Alvespimycin hydrochloride also demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones .

Cellular Effects

Alvespimycin hydrochloride has profound effects on various types of cells and cellular processes. It mediates an antitumor activity through HSP90 inhibition, resulting in the depletion of client proteins that have oncogenic activity . This influence extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Alvespimycin hydrochloride involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including oncogenic kinases such as BRAF .

Dosage Effects in Animal Models

The effects of Alvespimycin hydrochloride vary with different dosages in animal models. A physiologically based pharmacokinetic model of Alvespimycin hydrochloride in mice was built and successfully characterized the time course of the disposition of Alvespimycin hydrochloride in mice .

Metabolic Pathways

Alvespimycin hydrochloride is involved in metabolic pathways that include redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .

Métodos De Preparación

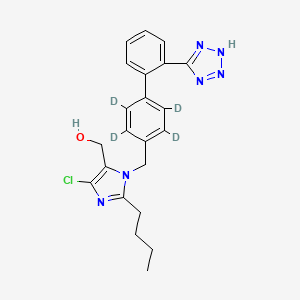

Rutas sintéticas y condiciones de reacción: : El hidrocloruro de alvespimycin se sintetiza a través de una serie de reacciones químicas que comienzan con la geldanamicina. Los pasos clave implican la modificación de la estructura de la geldanamicina para introducir el grupo dimetilaminoetilamino, lo que da como resultado la formación de 17-dimetilaminoetilamino-17-desmetoxigeldanamicina (17-DMAG) . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las transformaciones deseadas.

Métodos de producción industrial: : La producción industrial del hidrocloruro de alvespimycin implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: : El hidrocloruro de alvespimycin experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en la síntesis y modificación del hidrocloruro de alvespimycin incluyen disolventes orgánicos, ácidos, bases y catalizadores. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Principales productos formados: : Los principales productos formados a partir de las reacciones químicas del hidrocloruro de alvespimycin incluyen varios análogos y derivados con propiedades farmacocinéticas y farmacodinámicas mejoradas .

Comparación Con Compuestos Similares

Compuestos similares: : Compuestos similares al hidrocloruro de alvespimycin incluyen tanespimycin, geldanamicina y otros inhibidores de HSP90 .

Singularidad: : El hidrocloruro de alvespimycin se destaca por sus propiedades farmacológicas mejoradas, como una mayor solubilidad en agua, mayor biodisponibilidad oral, menor hepatotoxicidad y mayor actividad antitumoral en comparación con la tanespimycin . Estos atributos lo convierten en un candidato más atractivo para su desarrollo y uso clínico.

Propiedades

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSYBWLNYPEFJK-IHLRWNDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431773 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467214-21-7 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVESPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?

A1: Alvespimycin hydrochloride, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, Alvespimycin hydrochloride exerts its anti-cancer effects [, ].

Q2: What types of cancer have shown sensitivity to Alvespimycin hydrochloride in preclinical or clinical settings?

A2: Research has shown promising results with Alvespimycin hydrochloride in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, Alvespimycin hydrochloride, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for Alvespimycin hydrochloride in ovarian cancer treatment [].

Q3: What were the main findings of the Phase I clinical trial investigating Alvespimycin hydrochloride in combination with Trastuzumab?

A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of Alvespimycin hydrochloride when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly Alvespimycin hydrochloride in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)